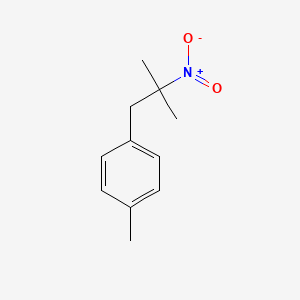
1-Methyl-4-(2-methyl-2-nitropropyl)benzene
Cat. No. B8671364
Key on ui cas rn:
79257-73-1
M. Wt: 193.24 g/mol
InChI Key: VZIIZGVHKGXSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022894
Procedure details


The 1-(4-methylphenyl)-2-methyl-2-nitropropane (1.3 g) was hydrogenated for 5 hours at 65 p.s.i. hydrogen in ethanol (30 mL) using 1.4 g of Raney nickel as catalyst. Removal of the catalyst by filtration and evaporation of the solvent yielded 1.15 g of 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine as a clear oil.




Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:14])([N+:11]([O-])=O)[CH3:10])=[CH:4][CH:3]=1.[H][H].[CH2:17]([OH:19])C>[Ni]>[CH3:10][C:9]([NH2:11])([CH3:14])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:19][CH3:17])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)CC(C)([N+](=O)[O-])C
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration and evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC1=CC=C(C=C1)OC)(C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
